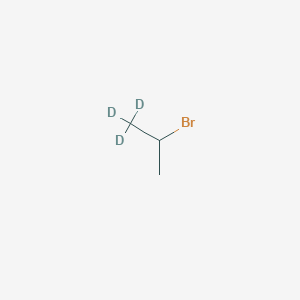

2-Bromopropane-1,1,1-d3

Beschreibung

Fundamental Principles and Unique Characteristics of Isotopic Substitution in Organic Molecules

Isotopic substitution involves replacing an atom in a molecule with one of its isotopes, which are atoms of the same element with a different number of neutrons. portico.org Deuterium (B1214612) (²H or D), an isotope of hydrogen ('H or protium), contains one proton and one neutron, effectively doubling the mass of the hydrogen atom. wikipedia.org This increased mass is the primary source of the unique characteristics of deuterated compounds.

The fundamental principle underlying the utility of deuterium labeling is the kinetic isotope effect (KIE) . numberanalytics.com The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond. wikipedia.orggabarx.com Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a reaction. numberanalytics.comwikipedia.org This difference in reaction rates between the deuterated and non-deuterated (protium) analogues is a cornerstone of mechanistic chemistry. unam.mx

Beyond the KIE, other properties are also affected. Deuterated compounds can exhibit differences in physical properties such as viscosity and boiling point. wikipedia.org Spectroscopically, the difference in mass leads to distinct signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, allowing for easy differentiation between deuterated and non-deuterated molecules. wikipedia.orglibretexts.org

Historical Development and Evolution of Deuterium Labeling Methodologies

The discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in 1934, paved the way for its use in scientific research. wikipedia.org Early applications in the 1960s involved using deuterated compounds to study drug metabolism, with initial studies on deuterated morphine demonstrating the potential of the kinetic isotope effect to slow metabolic processes. portico.orgnih.gov

Methodologies for introducing deuterium into organic molecules have evolved significantly. Initial methods often relied on direct exchange reactions, where protons in a molecule are swapped with deuterium from a source like heavy water (D₂O) or deuterium gas (D₂), often with the aid of a catalyst. simsonpharma.com Other early techniques included the use of deuterated reagents in chemical syntheses. simsonpharma.com

Over time, more sophisticated and selective methods have been developed. These include:

Metal-catalyzed hydrogenation: Using deuterium gas (D₂) to hydrogenate unsaturated compounds. simsonpharma.com

Synthesis from deuterated precursors: Starting a chemical synthesis with a commercially available deuterated building block. simsonpharma.com

Enzymatic synthesis: Employing enzymes to selectively introduce deuterium at specific positions in a molecule. simsonpharma.com

Modern catalytic H/D exchange: Utilizing advanced transition metal complexes to facilitate the exchange of hydrogen for deuterium with high precision. academie-sciences.fr

These advancements have made a wide array of specifically labeled compounds, including 2-Bromopropane-1,1,1-d3, more accessible for research.

Strategic Importance of Specific Deuterium Labeling Patterns in Aliphatic Systems for Mechanistic Inquiry

The precise placement of deuterium atoms within a molecule, particularly in aliphatic (non-aromatic) systems, is of paramount strategic importance for investigating reaction mechanisms. hawaii.edu By selectively labeling specific positions, chemists can pinpoint which C-H bonds are broken or altered during a reaction.

For example, in elimination and substitution reactions, common transformations for aliphatic halides like 2-bromopropane (B125204), the location of the deuterium label can distinguish between different mechanistic pathways. A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. numberanalytics.com Conversely, a secondary kinetic isotope effect occurs when the labeled atom is not directly involved in bond breaking but its presence still influences the reaction rate. wikipedia.org

The ability to synthesize molecules like this compound, where the deuterium atoms are located on a specific carbon, allows for targeted mechanistic questions to be answered with a high degree of certainty.

Overview of Key Academic and Industrial Research Domains Benefitting from this compound and Related Deuterated Probes

The use of this compound and other deuterated probes extends across numerous research domains:

| Research Domain | Application of Deuterated Probes (including this compound) |

| Pharmaceuticals | Investigating drug metabolism pathways, improving pharmacokinetic profiles by slowing down metabolic degradation, and serving as internal standards in bioanalytical methods. gabarx.comclearsynth.commusechem.com |

| Agrochemicals | Studying the environmental fate and persistence of pesticides and herbicides. symeres.com |

| Mechanistic Organic Chemistry | Elucidating reaction mechanisms, particularly for substitution and elimination reactions, by measuring kinetic isotope effects. thalesnano.comsimsonpharma.com |

| Environmental Science | Tracing the movement of groundwater and mapping pollutants. Deuterated water (D₂O) and other deuterated compounds are used as non-toxic, conservative tracers. zeochem.comresearchgate.netisotope.comusgs.gov |

| Metabolic Research | Probing metabolic pathways in living organisms using techniques like Deuterium Metabolic Imaging (DMI). nih.govisotope.comanr.fr |

| Spectroscopy | Serving as solvents in NMR spectroscopy to avoid signal interference from the solvent and aiding in the assignment of vibrational modes in IR and Raman spectroscopy. thalesnano.comwikipedia.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1,1,1-trideuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Site Specific Deuterium Incorporation

Regioselective Synthesis of 2-Bromopropane-1,1,1-d3: Strategies and Challenges

The regioselective synthesis of this compound, where deuterium (B1214612) is incorporated exclusively at the C-1 methyl group, presents a significant synthetic challenge. The primary difficulty lies in differentiating the two methyl groups of the propane (B168953) backbone and the C-2 position. Direct hydrogen isotope exchange (H/D exchange) methods, while straightforward, often suffer from a lack of regioselectivity, leading to a mixture of deuterated isotopomers. nih.govmdpi.com Therefore, more targeted approaches are necessary.

Strategies often rely on the use of precursors where the C-1 position is chemically distinct, allowing for selective deuteration before the introduction of the bromine atom at the C-2 position. This can involve multi-step synthetic sequences that build the carbon skeleton with the deuterated methyl group already in place. atlanchimpharma.comnih.gov A significant challenge is to maintain the isotopic purity throughout the synthetic route and to avoid any scrambling of the deuterium label. atlanchimpharma.com The development of catalytic systems that can direct the deuteration to a specific site with high selectivity is an active area of research. rsc.orgnih.govscg.ch

Precursor Selection and Reaction Pathways for Methyl Group Deuteration at C-1

The selection of an appropriate precursor is critical for the successful synthesis of this compound. An ideal precursor should allow for the efficient and selective introduction of three deuterium atoms at the terminal methyl position.

One common strategy involves the use of deuterated methylating agents. For instance, a precursor containing a carbonyl group at the C-2 position can be reacted with a deuterated Grignard reagent, such as methyl-d3 magnesium iodide (CD3MgI), to introduce the trideuteromethyl group. Subsequent conversion of the resulting hydroxyl group to a bromine atom would yield the desired product. Another approach utilizes deuterated methanol (B129727) (CD3OD) as an inexpensive and readily available source of the trideuteromethyl group. nih.gov

Alternative pathways may start with a molecule already containing a suitable functional group at the C-1 position that can be converted to a trideuteromethyl group. For example, a carboxylic acid or an ester at the C-1 position could be reduced using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4). atlanchimpharma.com The choice of precursor and reaction pathway is often a balance between the availability of starting materials, the number of synthetic steps, and the desired isotopic purity. atlanchimpharma.comnih.gov

A notable example involves the synthesis of d6-DT3, where d7-2-bromopropane was used to prepare the necessary Wittig salt for coupling, demonstrating the utility of deuterated propane derivatives as building blocks. nih.gov

Catalytic and Non-Catalytic Approaches for Deuterium Incorporation

Both catalytic and non-catalytic methods are employed for the incorporation of deuterium into organic molecules. These approaches offer different levels of selectivity and efficiency depending on the substrate and the desired position of deuteration.

Hydrogen/Deuterium Exchange (H/D Exchange) Methodologies

Hydrogen/Deuterium (H/D) exchange is a fundamental method for introducing deuterium into a molecule. mdpi.com This process typically involves treating a substrate with a deuterium source, such as deuterium oxide (D2O), in the presence of a catalyst. mdpi.comwikidoc.org While it can be a straightforward method, achieving regioselectivity is a major challenge, as many C-H bonds can be susceptible to exchange, particularly under harsh conditions. nih.govmdpi.com

For the specific deuteration of the methyl group in a propane derivative, direct H/D exchange is generally not selective enough. However, with the use of appropriate catalysts, the regioselectivity of H/D exchange can be significantly improved. rsc.org For instance, ruthenium catalysts have been shown to effectively direct H/D exchange to specific positions guided by coordinating functional groups within the molecule. rsc.org The pH of the reaction medium also plays a crucial role in the rate and extent of the exchange reaction. mdpi.comwikidoc.org

| Catalyst System | Deuterium Source | Key Features |

| Palladium/Carbon & Platinum/Carbon | D2O | Synergistic effect for deuteration. atlanchimpharma.com |

| Ruthenium complexes | D2O | High regioselectivity directed by functional groups. rsc.org |

| Acid or Base Catalysis | D2O | pH-dependent exchange rates. mdpi.comwikidoc.org |

Dehalogenative Deuteration Approaches

Dehalogenative deuteration represents a powerful and regioselective alternative to H/D exchange for synthesizing deuterated compounds. nih.gov This method involves the replacement of a halogen atom with a deuterium atom, allowing for precise control over the site of deuteration. The starting material for this approach would be a di- or tri-halogenated propane derivative, where the halogens at the C-1 position are selectively replaced by deuterium.

Recent advancements have focused on photo-induced and electrochemical methods for dehalogenative deuteration. A photoinduced approach using D2O as the deuterium source and a phosphine-mediated halogen-atom transfer has been developed for a wide range of alkyl halides. nih.gov This method is notable for its mild reaction conditions and high functional group tolerance. nih.gov Similarly, electrochemical methods provide a green and efficient way to achieve dehalogenative deuteration of unactivated alkyl halides using D2O as the deuterium source, avoiding the need for metal catalysts. d-nb.infoxmu.edu.cn

| Method | Deuterium Source | Key Features |

| Photo-induced Dehalogenation | D2O | Utilizes a halogen-atom transfer reagent and is applicable to a broad scope of alkyl halides. nih.gov |

| Electrochemical Reduction | D2O | Catalyst-free method with high efficiency and deuterium incorporation. d-nb.infoxmu.edu.cn |

| Zinc-mediated Reduction | D2O | An economical protocol with a wide substrate scope under mild conditions. sci-hub.se |

Electrocatalytic and Photocatalytic Methods for C-D Bond Formation

Electrocatalytic and photocatalytic methods are emerging as powerful tools for the formation of carbon-deuterium (C-D) bonds, offering green and efficient alternatives to traditional synthetic methods. xmu.edu.cnnih.gov These techniques can drive reactions under mild conditions and often provide high selectivity.

Electrocatalysis can facilitate the dehalogenative deuteration of alkyl halides without the need for external chemical reductants. d-nb.info By applying an electrical potential, a substrate can be reduced at the cathode, leading to the cleavage of a carbon-halogen bond and the subsequent formation of a C-D bond upon reaction with a deuterium source like D2O. d-nb.infoxmu.edu.cn This approach has been successfully applied to the deuteration of unactivated alkyl halides with high efficiency and deuterium incorporation. d-nb.info

Photocatalysis , on the other hand, utilizes visible light to initiate chemical transformations. beilstein-journals.org In the context of C-D bond formation, photoredox catalysis can be employed for dehalogenative deuteration. nih.gov This involves the use of a photocatalyst that, upon light absorption, can mediate the transfer of an electron to an alkyl halide, initiating the dehalogenation and subsequent deuteration process. nih.gov These methods hold significant promise for the synthesis of specifically labeled compounds like this compound.

| Method | Energy Source | Key Advantages |

| Electrocatalysis | Electricity | Avoids stoichiometric metal reductants, high efficiency. d-nb.infoxmu.edu.cn |

| Photocatalysis | Visible Light | Mild reaction conditions, high functional group tolerance. nih.govbeilstein-journals.org |

Optimization of Synthetic Yields and Isotopic Purity

Optimizing the synthetic yield and isotopic purity are paramount in the preparation of isotopically labeled compounds like this compound. High yields are crucial for the economic viability of the synthesis, while high isotopic purity is essential for the intended applications, such as in mechanistic studies or as internal standards in mass spectrometry.

Several factors influence the yield and purity. The choice of deuterating agent and catalyst is critical. For instance, in catalytic transfer deuteration, the selection of the deuterium donor can significantly impact the efficiency and selectivity of deuterium incorporation. marquette.edu Reaction conditions such as temperature, pressure, and reaction time must be carefully controlled to maximize the desired reaction and minimize side reactions or isotopic scrambling.

| Factor | Impact on Yield and Purity |

| Choice of Reagents | Determines the efficiency and selectivity of the deuteration reaction. marquette.edu |

| Reaction Conditions | Temperature, pressure, and time can affect reaction rates and the extent of side reactions. |

| Purification Method | Crucial for isolating the target compound with high isotopic purity. |

| Analytical Verification | Confirms the final yield and isotopic enrichment. sigmaaldrich.com |

Advanced Spectroscopic Characterization Techniques for Deuterium Labeled Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of deuterated compounds. The substitution of a proton (¹H) with a deuteron (²H) significantly alters the NMR properties of the molecule, providing a wealth of information across various NMR-active nuclei.

Deuterium NMR is a direct method for observing the deuterium nucleus. wikipedia.org Unlike the spin-½ proton, the deuterium nucleus has a spin of 1. wikipedia.orgquora.com This property leads to more complex spectra and broader signals compared to proton NMR. quora.comhuji.ac.il The chemical shift range for deuterium is nearly identical to that of protons, allowing for straightforward spectral analysis. huji.ac.ilillinois.edu

A primary challenge in ²H NMR is its low sensitivity. This arises from two factors: the low natural abundance of deuterium (approximately 0.016%) and its smaller magnetic dipole moment relative to the proton. wikipedia.org Consequently, samples must typically be isotopically enriched to obtain a sufficiently strong signal. wikipedia.org Despite its lower resolution and sensitivity, ²H NMR is exceptionally useful for verifying the success of deuteration reactions. wikipedia.orgmagritek.com The presence of a strong peak in the ²H NMR spectrum provides direct evidence of deuterium incorporation into the target molecule. wikipedia.org

The replacement of hydrogen with deuterium has noticeable effects on the ¹³C NMR spectrum. The most significant of these are isotopic shifts and changes in coupling patterns.

Isotopic Shifts: The substitution of a proton with a deuteron typically causes the resonance of the directly attached carbon atom to shift to a higher field (upfield). rsc.org This "isotope shift" is a result of the slightly shorter average C-D bond length compared to the C-H bond, which alters the vibrational energy levels and electron shielding around the carbon nucleus. One-bond isotope shifts from deuterium substitution can range from 0.2 to 1.5 ppm, while smaller two-bond shifts of about 0.1 ppm are also common. huji.ac.il In the ¹³C spectrum of 2-Bromopropane-1,1,1-d3, the C1 carbon would be expected to show a significant upfield shift compared to its non-deuterated counterpart.

Coupling Phenomena: The coupling between carbon-13 and deuterium (¹J C-D) is also observed. Since deuterium is a spin-1 nucleus, it splits the signal of a directly attached carbon into a 1:1:1 triplet. huji.ac.il The magnitude of the ¹J C-D coupling constant is related to the corresponding ¹J C-H coupling by the ratio of the gyromagnetic ratios of the two nuclei (γD/γH ≈ 0.1535). rsc.org This predictable relationship is a valuable tool for spectral assignment.

| Isotope Effect | Typical Magnitude (ppm) | Description |

| One-bond (¹ΔC(D)) | 0.2 - 1.5 | Upfield shift of the carbon directly bonded to deuterium. huji.ac.il |

| Two-bond (²ΔC(D)) | ~0.1 | Smaller upfield shift of the carbon adjacent to the deuterated site. huji.ac.il |

| Long-range (>2 bonds) | -0.02 - 0.07 | Very small shifts that can be positive or negative. huji.ac.il |

While the primary effect of deuteration on a ¹H NMR spectrum is the disappearance of the signal corresponding to the replaced proton, other valuable information can be gleaned. In the case of this compound, the signal for the C1 methyl protons would be absent.

Analysis often focuses on residual signals, which can arise from incomplete deuteration. pitt.edu For example, a sample of DMSO-d6 will show a characteristic 1:2:3:2:1 quintet for the residual protons of the DMSO-d5 isotopomer, resulting from coupling to the two adjacent deuterium nuclei. magritek.compitt.edu Similarly, any residual C¹HD₂ signal in a sample of this compound would appear as a triplet due to coupling with the two deuterium atoms.

Furthermore, deuterium substitution can cause small shifts in the signals of nearby, non-substituted protons, an effect known as a long-range isotopic effect. huji.ac.il These shifts are typically small but can provide structural information, particularly in systems with hydrogen bonding or significant steric hindrance. huji.ac.il

For complex molecules, one-dimensional NMR spectra can be insufficient for complete structural assignment. Multi-nuclear and multi-dimensional NMR techniques are powerful tools that correlate signals from different nuclei (e.g., ¹H, ¹³C, ¹⁵N) to build a complete picture of molecular connectivity. nih.govhuji.ac.il

In the context of deuterated molecules, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. Deuteration can significantly enhance the quality of spectra for large biomolecules by replacing protons with deuterons, which improves the relaxation properties of the remaining nuclei and leads to sharper signals. nih.govutoronto.ca This allows for the successful application of multi-dimensional NMR experiments to systems that would otherwise be too large or complex to study. utoronto.ca

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. researchgate.netlibretexts.org The frequency of a molecular vibration is dependent on the masses of the atoms involved. libretexts.org Replacing a lighter atom with a heavier isotope, such as hydrogen with deuterium, increases the reduced mass of the vibrating system, resulting in a predictable decrease in the vibrational frequency. libretexts.orgmsu.edu

The most direct application of vibrational spectroscopy in the analysis of deuterated compounds is the observation of the carbon-deuterium (C-D) stretching vibration. nih.gov The C-H stretching band is typically found in the 2800–3000 cm⁻¹ region of the IR and Raman spectra. msu.edu Upon deuteration, this band is replaced by a new band corresponding to the C-D stretch, which appears at a significantly lower frequency, generally in the 2000–2300 cm⁻¹ range. nih.govresearchgate.net

This shift is a direct consequence of the increased mass of deuterium compared to hydrogen. libretexts.org The ratio of the C-H to C-D stretching frequencies (νC-H / νC-D) is approximately √2, consistent with the harmonic oscillator model. libretexts.org The appearance of a strong absorption band in the C-D stretching region and the corresponding disappearance of the C-H stretching band serve as definitive proof of successful deuteration. su.se This makes IR and Raman spectroscopy powerful and complementary techniques to NMR for the characterization of compounds like this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Key Characteristics |

| C-H Stretch | 2800 - 3000 | Strong absorption, characteristic of organic molecules. msu.edu |

| C-D Stretch | 2000 - 2300 | Appears upon deuteration, shifted to lower energy due to increased mass. nih.govresearchgate.net |

Interpretation of Isotopic Effects on Molecular Vibrations and Conformations

The replacement of protium (B1232500) (¹H) with deuterium (²H) significantly impacts the vibrational modes of a molecule due to the mass difference between the two isotopes. According to the principles of vibrational spectroscopy, the frequency of a bond vibration is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.orgbritannica.com Consequently, the C-D bond in this compound vibrates at a lower frequency compared to the C-H bond in its non-deuterated counterpart.

This phenomenon, known as the deuterium isotope effect, leads to a noticeable downshift in the vibrational frequencies involving the deuterated methyl group in the infrared (IR) and Raman spectra. libretexts.org For instance, the C-H stretching vibrations typically observed in the 2850-3000 cm⁻¹ region of the IR spectrum are expected to shift to approximately 2100-2200 cm⁻¹ for the C-D stretching vibrations in this compound. The magnitude of this shift can be theoretically approximated using the reduced mass calculation, where the frequency ratio (νH/νD) is roughly proportional to the square root of the ratio of the reduced masses (μD/μH).

Beyond the primary effect on stretching frequencies, deuterium substitution also influences bending and other vibrational modes, albeit to a lesser extent. These shifts, while smaller, provide valuable information about the coupling between different vibrational modes within the molecule. Analyzing the complete vibrational spectrum allows for a detailed assignment of vibrational modes and a deeper understanding of the molecule's force field.

Furthermore, isotopic substitution can subtly affect molecular conformation. While the equilibrium geometry of the molecule is largely unchanged due to the Born-Oppenheimer approximation, the vibrational averaging over the potential energy surface can lead to small changes in average bond lengths and angles. researchgate.net The lower zero-point energy of the C-D bond compared to the C-H bond can influence the conformational preferences in molecules with rotational isomers, although in a relatively simple molecule like 2-bromopropane (B125204), this effect is expected to be minor.

Table 1: Predicted Isotopic Shifts in Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Predicted Frequency Range (C-D) (cm⁻¹) | Approximate Isotopic Shift (cm⁻¹) |

| C-H/C-D Stretch | 2850 - 3000 | 2100 - 2200 | 750 - 800 |

| CH₃/CD₃ Bend | 1350 - 1470 | ~950 - 1050 | 400 - 420 |

Note: The predicted frequency ranges and shifts are approximate and can be influenced by vibrational coupling and other molecular factors.

Mass Spectrometry for Isotopic Abundance and Positional Information

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing precise information on isotopic abundance, distribution, and fragmentation pathways. libretexts.orgnih.govsmu.caacs.orgamazonaws.comnih.govuniversiteitleiden.nlresearchgate.net

High-resolution mass spectrometry (HRMS) is crucial for determining the isotopic purity and distribution in a sample of this compound. nih.govresearchgate.netnih.govescholarship.orgencyclopedia.pub Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar mass-to-charge ratios (m/z). This capability is essential for separating the molecular ion of this compound from potential isobaric interferences and for quantifying the presence of isotopologues with fewer than three deuterium atoms (d₀, d₁, d₂).

The isotopic purity is a critical parameter for deuterated compounds and can be accurately determined using HRMS. nih.gov By comparing the relative abundances of the H/D isotopolog ions, the percentage of the desired d₃ species can be calculated. nih.gov This analysis requires sufficient mass resolution to separate the peaks corresponding to the different isotopologues.

Table 2: Theoretical m/z Values for Isotopologues of 2-Bromopropane

| Isotopologue | Chemical Formula | Exact Mass (Da) |

| 2-Bromopropane (d₀) | C₃H₇⁷⁹Br | 121.9758 |

| 2-Bromopropane-d₁ | C₃H₆D⁷⁹Br | 122.9821 |

| 2-Bromopropane-d₂ | C₃H₅D₂⁷⁹Br | 123.9884 |

| This compound | C₃H₄D₃⁷⁹Br | 124.9946 |

Note: The exact masses are calculated for the most abundant isotopes of carbon (¹²C) and bromine (⁷⁹Br).

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of ions. amazonaws.comnih.govuab.eduunt.educaltech.edu In an MS/MS experiment, the molecular ion of this compound is first selected in the initial mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment into smaller product ions. The second mass analyzer then separates and detects these product ions. amazonaws.com

By comparing the fragmentation pattern of the deuterated compound with its non-deuterated analog, valuable insights into the fragmentation mechanism can be gained. For example, the loss of a methyl radical is a common fragmentation pathway for alkyl halides. In the case of 2-bromopropane, this would result in the loss of a CH₃ group. For this compound, the observation of a loss of a CD₃ group would confirm this pathway and provide information about the site of deuteration. The masses of the resulting fragment ions will be shifted according to the number of deuterium atoms they contain, allowing for a detailed mapping of the fragmentation process.

In a typical IRMS analysis of an organic compound like this compound, the sample is first combusted to convert it into simple gases such as CO₂ and H₂ (or H₂O, which is then reduced to H₂). smu.ca The isotopic ratio of deuterium to hydrogen (D/H) in the resulting hydrogen gas is then measured with very high precision. This information is critical for applications where the exact level of deuterium incorporation is important. The results are often expressed in delta (δ) notation relative to a standard. nih.gov

Theoretical Foundations of Spectroscopic Isotope Effects

The theoretical underpinnings of spectroscopic isotope effects are rooted in quantum mechanics and the Born-Oppenheimer approximation. This approximation separates the motion of the electrons from the motion of the nuclei, allowing for the concept of a potential energy surface that is independent of the isotopic composition of the molecule.

The primary source of spectroscopic isotope effects is the difference in the zero-point vibrational energy (ZPVE) between isotopologues. The ZPVE is the minimum vibrational energy that a molecule possesses, even at absolute zero temperature, and is given by ½hν for a harmonic oscillator, where h is Planck's constant and ν is the vibrational frequency. Since the vibrational frequency is mass-dependent, the heavier deuterated species will have a lower ZPVE than its protiated counterpart.

This difference in ZPVE affects various spectroscopic properties. In vibrational spectroscopy, it directly leads to the observed shifts in vibrational frequencies. libretexts.org In nuclear magnetic resonance (NMR) spectroscopy, it can lead to small but measurable isotope shifts in chemical shifts and coupling constants. researchgate.netacs.org

The theoretical treatment of isotope effects often employs computational methods, such as density functional theory (DFT), to calculate the vibrational frequencies and thermodynamic properties of different isotopologues. These calculations can predict the magnitude of isotope effects and aid in the interpretation of experimental spectra. The Bigeleisen-Mayer formalism, developed in 1947, provides a statistical mechanical framework for calculating equilibrium isotope effects based on the vibrational frequencies of the isotopic molecules.

By combining experimental spectroscopic data with theoretical calculations, a comprehensive understanding of the structure, bonding, and dynamics of deuterated molecules like this compound can be achieved.

Applications of 2 Bromopropane 1,1,1 D3 in Mechanistic Organic Chemistry

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is expressed as the ratio of the rate constant for the reaction with the light isotope (kₗ) to that with the heavy isotope (kₕ). For deuterium (B1214612) substitution, this is kH/kD. libretexts.org The study of KIEs provides profound insights into the rate-determining step and the nature of the transition state of a reaction. princeton.educolumbia.edu Isotopic substitution does not alter the potential energy surface of a reaction, but it does affect mass-dependent properties, most notably the vibrational frequencies of bonds. princeton.edu

Primary Deuterium Kinetic Isotope Effects: Theoretical Basis and Experimental Determination

A primary deuterium kinetic isotope effect is observed when a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. princeton.edu The theoretical basis for the primary KIE lies in the difference in zero-point vibrational energies (ZPE) of a C-H versus a C-D bond. princeton.edu Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower ZPE for the C-D bond compared to the C-H bond. princeton.edu Breaking this bond requires more energy, leading to a slower reaction rate for the deuterated compound.

The magnitude of the primary KIE is influenced by the nature of the transition state. princeton.edu For a typical C-H bond cleavage, the observed kH/kD is generally in the range of 1 to 8. libretexts.org

In the context of 2-bromopropane-1,1,1-d3, a primary KIE would only be observed if a C-D bond at the C1 position is cleaved in the rate-determining step. This is not typical for standard substitution or elimination reactions of 2-bromopropane (B125204), where the C-Br bond or a C-H bond at the C1 or C3 position is broken. Therefore, for most reactions involving this specific compound, primary KIEs are not the focus of investigation.

Secondary Deuterium Kinetic Isotope Effects at the Alpha and Beta Positions

Secondary kinetic isotope effects (SKIEs) occur when isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.edu These effects are typically smaller than primary KIEs but provide valuable information about changes in hybridization and hyperconjugation at the transition state. princeton.edu

For 2-bromopropane, the carbon atom bonded to the bromine is the alpha (α) carbon, and the adjacent methyl carbons are the beta (β) carbons.

Alpha (α) Secondary KIEs : An α-SKIE is observed when deuterium is substituted at the α-carbon (e.g., 2-bromopropane-2-d). The magnitude of the α-SKIE depends on the change in hybridization of the α-carbon between the ground state and the transition state.

In Sₙ2 reactions, the hybridization remains sp³, but the transition state is more crowded.

In Sₙ1 reactions, the hybridization changes from sp³ in the reactant to sp² in the carbocation intermediate. This change leads to a "normal" α-SKIE (kH/kD > 1), typically around 1.1 to 1.2, because the out-of-plane bending vibration of the C-H(D) bond is less constrained in the sp²-hybridized transition state. wikipedia.orgprinceton.edu

Beta (β) Secondary KIEs : A β-SKIE is observed when deuterium is substituted at a β-carbon, as is the case with this compound. These effects are primarily attributed to hyperconjugation, where the σ-electrons of the Cβ-H(D) bond stabilize an adjacent developing positive charge or p-orbital in the transition state. libretexts.orgprinceton.edu

The C-D bond is stronger and less polarizable than the C-H bond, making it a poorer electron donor for hyperconjugation.

Consequently, reactions with transition states that are stabilized by hyperconjugation, such as Sₙ1 and E1 reactions which proceed through a carbocation, are slower for the deuterated compound. This results in a normal β-SKIE (kH/kD > 1), with typical values around 1.1 to 1.3 for multiple deuterium substitutions. wikipedia.org

The experimental determination of these effects involves careful measurement of the reaction rates for both the deuterated and non-deuterated compounds under identical conditions, often using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress.

Distinguishing Reaction Pathways (e.g., Sₙ1, Sₙ2, E1, E2) Using KIE Data

The distinct KIE signatures associated with different reaction mechanisms make this compound a powerful tool for mechanistic elucidation. As a secondary alkyl halide, 2-bromopropane can undergo all four major reaction pathways (Sₙ1, Sₙ2, E1, and E2), with the outcome depending on the reaction conditions. libretexts.orgmasterorganicchemistry.com

| Reaction Pathway | Expected α-SKIE (at C2) | Expected β-SKIE (at C1/C3) | Rationale for β-SKIE |

| Sₙ1 | Normal (kH/kD ≈ 1.1-1.2) | Normal (kH/kD > 1) | Significant hyperconjugation stabilizes the carbocation intermediate. |

| Sₙ2 | Small or inverse (kH/kD ≈ 1) | Small (kH/kD ≈ 1) | No carbocation is formed; minimal change in hyperconjugation at the transition state. |

| E1 | Normal (kH/kD ≈ 1.1-1.2) | Normal (kH/kD > 1) | Significant hyperconjugation stabilizes the carbocation intermediate. |

| E2 | Small (kH/kD ≈ 1) | Small (kH/kD ≈ 1) | C-H bond breaking and C=C bond formation are concerted; less demand for hyperconjugative stabilization compared to Sₙ1/E1. |

This table summarizes the expected secondary kinetic isotope effects for reactions of 2-bromopropane. The β-SKIE values are particularly relevant for studies using this compound.

By measuring the β-SKIE using this compound, chemists can differentiate between pathways. A significant normal β-SKIE (kH/kD > 1) strongly suggests a mechanism involving a carbocation intermediate (Sₙ1 or E1). Conversely, a β-SKIE close to unity (kH/kD ≈ 1) is indicative of a concerted mechanism (Sₙ2 or E2) where significant positive charge does not develop on the α-carbon in the transition state. wikipedia.orgprinceton.edu

Tracing Reaction Pathways and Intermediates with Deuterium Labels

Beyond KIEs, the deuterium atoms in this compound serve as a label to trace the fate of specific hydrogen atoms throughout a reaction. This is invaluable for uncovering reaction pathways, identifying intermediates, and detecting molecular rearrangements. nih.gov

For instance, in elimination reactions of 2-bromopropane, a base removes a proton from a β-carbon to form propene. libretexts.orgchemguide.co.uk If this compound is used, the presence of deuterium in the products or its exchange with the solvent can provide detailed mechanistic information. If the reaction proceeds via an E2 mechanism, a deuterium atom would be specifically removed by the base. In contrast, if a carbocation intermediate is formed (E1 pathway), rearrangement or exchange with solvent protons might occur before elimination.

Analysis of the products using techniques like mass spectrometry (MS) or NMR spectroscopy can reveal the position and number of deuterium atoms, confirming the proposed pathway or revealing unexpected processes like hydrogen/deuterium scrambling. nih.gov

Investigation of Stereochemical Outcomes in Isotopic Systems

When a reaction creates or modifies a chiral center, the stereochemical outcome is of fundamental importance. lumenlearning.com While this compound is not chiral itself, its reactions can be studied in contexts where stereochemistry is relevant, for example, by using chiral reagents or by creating a chiral product.

The presence of deuterium does not typically alter the fundamental stereochemical rules of a reaction (e.g., inversion for Sₙ2, racemization for Sₙ1), but studying deuterated systems can provide finer details. lumenlearning.com For example, if a reaction proceeds through a carbocation intermediate (Sₙ1), the planarity of the intermediate allows for attack from either face, leading to a racemic mixture of products. lumenlearning.com Using a deuterated substrate like this compound can help confirm that the reaction proceeds through such a symmetric intermediate by analyzing the stereochemistry of the resulting deuterated products. Any deviation from the expected statistical distribution could indicate a more complex mechanism, such as the involvement of ion pairs.

Solvent Isotope Effects in Reaction Rate Analysis

A solvent kinetic isotope effect (SKIE) is observed when a reaction rate changes upon replacing a protic solvent (e.g., H₂O, CH₃OH) with its deuterated counterpart (e.g., D₂O, CD₃OD). chem-station.com These effects can be used to probe the role of the solvent in the reaction mechanism, particularly whether solvent molecules are involved in proton transfer in the rate-determining step. libretexts.orgchem-station.com

When studying the solvolysis of this compound, performing the reaction in both a protic and a deuterated protic solvent can yield additional mechanistic insights. There are several ways a solvent can influence the rate:

As a Reactant : If the solvent acts as a nucleophile or base and a proton transfer from the solvent is part of the rate-determining step, a primary SKIE will be observed. libretexts.org

Equilibrium Effects : The reaction may involve a pre-equilibrium step, such as the protonation of a substrate. The equilibrium constant for this step can be different in a deuterated solvent, leading to an inverse SKIE (kH/kD < 1), where the reaction is faster in the deuterated solvent. chem-station.comnih.gov

Solvation Effects : The transition state may be solvated differently by the protic versus the deuterated solvent. This can change the energy of the transition state and result in a secondary SKIE. libretexts.org

For example, in the Sₙ1 solvolysis of an alkyl halide, the transition state for ionization is highly polar and stabilized by hydrogen bonding from the solvent. The strength of this hydrogen bonding can differ between H₂O and D₂O, leading to a measurable SKIE that provides information about the degree of charge separation and solvent involvement in the transition state.

Advanced Applications As a Labeled Precursor in Complex Chemical Synthesis

Synthesis of Complex Deuterium-Labeled Organic Molecules for Research

The primary application of 2-Bromopropane-1,1,1-d3 in synthetic organic chemistry is as a precursor for introducing a deuterium-labeled isopropyl group. This is particularly valuable in medicinal chemistry and drug discovery, where understanding a drug's metabolic fate is crucial. clearsynth.comacs.org The replacement of hydrogen with deuterium (B1214612) can significantly alter the metabolic stability of a drug due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond slows down metabolic processes that involve C-H bond cleavage. acs.orgchem-station.com

The synthesis of complex deuterated molecules using precursors like this compound allows researchers to probe metabolic pathways. By tracking the deuterated label, scientists can identify metabolites and understand how a drug is processed in the body. clearsynth.com This information is invaluable for designing drugs with improved pharmacokinetic profiles. acs.org While specific examples detailing the use of this compound are not prevalent in publicly available literature, the general strategy of using deuterated building blocks is a well-established practice in the synthesis of complex organic molecules for research. researchgate.netbeilstein-journals.org

Table 1: Potential Research Applications of Molecules Labeled with the 1,1,1-trideuterioisopropyl Group

| Research Area | Application | Rationale for Deuterium Labeling |

| Pharmaceuticals | Studying drug metabolism and pharmacokinetics (DMPK) | The kinetic isotope effect can slow metabolism at the labeled site, aiding in the identification of metabolic pathways and potentially improving the drug's half-life. acs.orgchem-station.com |

| Mechanistic Chemistry | Elucidating reaction mechanisms | Tracking the deuterium label through a reaction sequence can provide insights into bond-forming and bond-breaking steps. researchgate.netresearchgate.net |

| Biochemistry | Probing enzyme-substrate interactions | The altered vibrational frequency of the C-D bond can be used in spectroscopic studies to understand binding and catalysis. |

Utilization in Mechanistic Studies of Polymerization Processes

Deuterium labeling is a powerful technique for elucidating the mechanisms of polymerization reactions. researchgate.net By selectively labeling either the monomer or the initiator, chemists can gain insights into the intricate steps of polymer chain initiation, propagation, and termination. While direct studies employing this compound as a labeled initiator were not found, its use can be inferred from established methodologies.

In polymerization, an initiator is a species that starts the chain reaction. If this compound were used to generate a deuterated initiating radical or cation, the deuterium labels would be located at the beginning of the polymer chain. By analyzing the resulting polymer using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, researchers could track the fate of the initiator fragment and understand the efficiency of initiation.

Furthermore, kinetic isotope effects can provide quantitative data on reaction rates. The rate of initiation involving a deuterated species can be compared to its non-deuterated counterpart to determine if the cleavage of a C-H (or C-D) bond is the rate-determining step of the initiation process. researchgate.net

Role in Material Science for Structure-Property Relationship Studies

In material science, the precise control over molecular structure is paramount to tuning the macroscopic properties of a material. Isotopic labeling with deuterium is a subtle yet powerful modification that can be used to probe structure-property relationships in materials, particularly in organic electronics and polymers. osti.govnih.gov

The substitution of hydrogen with deuterium can influence various physical properties of a material, including its thermal stability and molecular packing in the solid state. nih.gov These subtle changes can have a significant impact on the material's electronic and optical properties. For instance, in organic light-emitting diodes (OLEDs), deuteration has been shown to improve device lifetime and efficiency by suppressing degradation pathways involving C-H bond vibrations. acs.orgchem-station.com

Table 2: Impact of Deuteration on Material Properties

| Property | Effect of Deuteration | Rationale |

| Thermal Stability | Can increase melting and crystallization temperatures. nih.gov | The heavier mass of deuterium can lead to stronger intermolecular interactions. |

| Molecular Packing | Can alter crystal packing and the degree of crystallinity. nih.gov | Changes in intermolecular forces and vibrational modes can influence how molecules arrange in the solid state. |

| Optoelectronic Properties | Can improve the stability and efficiency of organic electronic devices. acs.orgchem-station.com | The lower vibrational energy of C-D bonds can reduce non-radiative decay pathways. |

Applications in Neutron Scattering and Other Advanced Techniques

One of the most significant applications of deuterium-labeled compounds is in neutron scattering techniques. osti.govnih.govnih.gov Neutrons interact differently with hydrogen and deuterium nuclei. Hydrogen has a large incoherent scattering cross-section, which leads to a strong, isotropic scattering signal. In contrast, deuterium has a much smaller incoherent scattering cross-section and a larger coherent scattering cross-section. nih.govnih.gov This difference in scattering properties, known as "contrast," is the basis for a powerful set of experimental techniques. nih.gov

By selectively deuterating specific parts of a complex molecular assembly, such as a polymer blend, a protein-ligand complex, or a self-assembled monolayer, researchers can use neutron scattering to "highlight" the deuterated components. nih.govnih.gov This allows for the determination of the structure and dynamics of individual components within a complex system, which is often impossible with other techniques like X-ray scattering. stfc.ac.uk

Table 3: Neutron Scattering Length Densities of Common Elements

| Element/Isotope | Coherent Scattering Length (fm) |

| Hydrogen (¹H) | -3.74 |

| Deuterium (²H) | 6.67 |

| Carbon (¹²C) | 6.65 |

| Oxygen (¹⁶O) | 5.80 |

| Nitrogen (¹⁴N) | 9.36 |

Data sourced from established neutron scattering literature. nih.gov The significant difference between the scattering lengths of hydrogen and deuterium allows for contrast variation studies.

Computational and Theoretical Investigations of Deuterium Isotope Effects and Molecular Behavior

Quantum Chemical Calculations of Electronic Structure and Energetics of Deuterated Species

Quantum chemical calculations are fundamental to understanding how isotopic substitution influences the electronic structure and energetics of molecules. While the Born-Oppenheimer approximation assumes that the electronic and nuclear motions are decoupled, the mass difference between protium (B1232500) and deuterium (B1214612) leads to distinct vibrational energy landscapes, which in turn can subtly affect electronic properties.

The primary energetic consequence of deuteration is the alteration of the zero-point vibrational energy (ZPVE). Due to its greater mass, a C-D bond has a lower vibrational frequency than a C-H bond. Consequently, the ZPVE of a deuterated molecule is lower than its protiated counterpart, making the C-D bond effectively stronger. This difference in ZPVE is a key factor in explaining many of the observed isotope effects.

A hypothetical comparison of the calculated zero-point energies for the C-H versus C-D bonds in the methyl group of 2-bromopropane (B125204) illustrates this effect.

| Bond | Typical Vibrational Frequency (cm⁻¹) | Calculated Zero-Point Vibrational Energy (kJ/mol) |

|---|---|---|

| C-H | ~3000 | ~17.9 |

| C-D | ~2200 | ~13.1 |

This table presents illustrative values to demonstrate the expected trend in zero-point vibrational energies upon deuteration.

Theoretical Prediction of Kinetic Isotope Effects and Transition State Analysis

One of the most significant applications of computational chemistry in the study of deuterated species is the prediction and analysis of kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of the light (protiated) isotopologue to that of the heavy (deuterated) isotopologue (kH/kD). A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of a reaction.

The dehydrobromination of 2-bromopropane, an E2 elimination reaction, is a classic example where a significant primary deuterium isotope effect is expected. In this reaction, a base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine atom, leading to the formation of propene. When 2-Bromopropane-1,1,1-d3 undergoes this reaction, a C-D bond must be broken in the rate-determining step.

Computational studies of the E2 elimination of 2-bromopropane using methods like DFT can be used to locate the transition state structure. Analysis of this transition state reveals crucial geometric and energetic information. For instance, in the transition state, the C-H (or C-D) bond is partially broken, and the C=C double bond is partially formed. The reaction proceeds through an anti-periplanar arrangement of the abstracted hydrogen (or deuterium) and the leaving bromide ion.

The vibrational frequencies of the reactant and the transition state are calculated to determine the ZPVEs. The activation energy is the difference in energy between the transition state and the reactants, corrected for their respective ZPVEs. Since the ZPVE of the C-D bond is lower than that of the C-H bond, and this difference is often diminished or absent in the transition state where the bond is breaking, the activation energy for the deuterated reactant is higher. This higher activation barrier leads to a slower reaction rate and a kH/kD ratio greater than 1.

Experimentally, the reaction of 2-bromopropane with sodium ethoxide exhibits a kH/kD of 6.7, providing strong evidence for the breaking of the C-H bond in the rate-determining step of the E2 mechanism. Theoretical calculations aim to reproduce this value, thereby validating the computational model of the transition state.

A computational analysis of the E2 transition state for 2-bromopropane at the DFT level of theory reveals the following key structural parameters:

| Parameter | Reactant (2-Bromopropane) | Transition State | Product (Propene) |

|---|---|---|---|

| C2-C3 Bond Length (Å) | 1.52 | 1.40 | 1.33 |

| C-Br Bond Length (Å) | ~2.0 | 2.32 | - |

| C3-H7 Bond Length (Å) | 1.09 | 1.24 | - |

| C1-C2-C3 Angle (°) | 114 | 121.3 | 125.3 |

| Br-C2-C3-H7 Dihedral Angle (°) | 177 | 179 | - |

| Imaginary Frequency (cm⁻¹) | - | -277.18 | - |

Data based on DFT calculations for the E2 elimination of 2-bromopropane. The imaginary frequency is characteristic of a transition state.

Computational Spectroscopy: Simulation of NMR, IR, and Raman Spectra for Isotopic Variants

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and understanding the structural and electronic consequences of isotopic substitution.

NMR Spectroscopy: The prediction of NMR chemical shifts and coupling constants is a valuable application of quantum chemistry. While deuterium itself is not directly observed in ¹H NMR, its presence has a noticeable effect on the spectrum. The substitution of hydrogen with deuterium in this compound will lead to the disappearance of the signal corresponding to the methyl protons. Furthermore, the signal for the remaining methine proton (at C2) will be simplified. In the non-deuterated compound, this proton is split into a septet by the six neighboring methyl protons. In this compound, this signal would theoretically appear as a singlet, as the adjacent carbons have no protons. Deuterium can also cause small isotopic shifts in the chemical shifts of nearby nuclei. Computational methods, such as those employing Gauge-Including Atomic Orbitals (GIAO), can predict these subtle changes.

IR and Raman Spectroscopy: Vibrational spectroscopy is particularly sensitive to isotopic substitution. The replacement of the three hydrogen atoms at the C1 position with deuterium will cause a significant shift in the vibrational frequencies associated with the C-H bonds of that methyl group. As a general rule, the frequency of a C-D stretching vibration is approximately 1/√2 times that of the corresponding C-H stretch. This isotopic shift is a direct consequence of the increased reduced mass of the C-D oscillator.

Computational simulations of IR and Raman spectra involve calculating the vibrational frequencies and their corresponding intensities. These calculations can predict the appearance of new peaks and the shifting of existing ones upon deuteration. For this compound, the simulated IR and Raman spectra would show a disappearance of the C-H stretching modes around 2900-3000 cm⁻¹ for the C1 methyl group and the appearance of new C-D stretching modes around 2100-2200 cm⁻¹. Other vibrational modes involving the deuterated methyl group, such as bending and rocking modes, would also be shifted to lower frequencies.

A hypothetical comparison of key vibrational modes for 2-bromopropane and its deuterated analogue is presented below:

| Vibrational Mode | 2-Bromopropane (cm⁻¹) | This compound (cm⁻¹) |

|---|---|---|

| C1-H Stretch | ~2970 | - |

| C1-D Stretch | - | ~2150 |

| C-Br Stretch | ~600-650 (with minor shift) |

This table illustrates the expected shifts in vibrational frequencies upon deuteration based on general principles of vibrational spectroscopy.

Molecular Dynamics Simulations and Conformational Analysis of Deuterated Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics. For a molecule like 2-bromopropane, rotation about the C1-C2 bond leads to different staggered and eclipsed conformations. While the energy barriers to rotation are generally low, allowing for rapid interconversion at room temperature, the presence of the bulky bromine atom influences the relative energies of these conformers.

While isotopic substitution does not alter the potential energy surface, it can have a subtle influence on the conformational equilibrium through changes in vibrational entropy. MD simulations can, in principle, capture these effects, although they are often small. More significantly, MD simulations can be used to study the solvent effects on the conformational preferences and dynamics of this compound. The interactions with solvent molecules can alter the energy landscape of the solute, and these interactions may be subtly different for the deuterated species.

Conformational analysis of alkanes and their derivatives is a well-established area of theoretical chemistry. For 2-bromopropane, the staggered conformations are expected to be lower in energy than the eclipsed conformations due to reduced torsional strain. The presence of deuterium at the C1 position is not expected to significantly alter the relative energies of the major conformers. However, theoretical studies on other systems have shown that deuterium can have a small preference for certain positions in a molecule, a phenomenon known as a conformational isotope effect. These effects are typically small and challenging to measure experimentally but can be investigated through high-level quantum chemical calculations of the different conformers.

Development of Advanced Computational Methodologies for Isotopic Systems

The accurate theoretical treatment of isotope effects requires robust computational methodologies that can go beyond the standard Born-Oppenheimer and harmonic oscillator approximations in certain cases. Several advanced computational methods have been and continue to be developed to provide a more accurate description of isotopic systems.

Path Integral Molecular Dynamics (PIMD): This method provides a way to include nuclear quantum effects, such as zero-point energy and tunneling, in molecular dynamics simulations. PIMD is particularly useful for studying systems with light atoms like hydrogen, where quantum effects are more pronounced. For reactions involving hydrogen (or deuterium) transfer, PIMD can provide a more accurate picture of the reaction dynamics and the resulting KIEs than classical MD.

Semiclassical Instanton Theory: This approach is specifically designed to calculate reaction rates and KIEs in systems where quantum tunneling plays a significant role. Tunneling occurs when a particle passes through an energy barrier rather than over it, a phenomenon that is more likely for lighter particles like hydrogen. Instanton theory provides a way to find the most probable tunneling path and calculate the tunneling contribution to the reaction rate.

Vibrational Perturbation Theory (VPT2): While the harmonic approximation is often sufficient, for a more accurate calculation of vibrational frequencies and ZPVEs, anharmonic effects can be important. Second-order vibrational perturbation theory (VPT2) is a widely used method to account for anharmonicity. Difference-dedicated VPT2 (DD-VPT2) methods have been developed to specifically calculate the small differences in vibrational properties upon isotopic substitution, leading to more accurate predictions of isotope effects on spectroscopic properties.

These advanced methodologies, often combined with high-level electronic structure calculations, are pushing the boundaries of our ability to theoretically model and understand the subtle but important consequences of isotopic substitution in chemical systems like this compound.

Emerging Research Avenues and Future Prospects for Deuterium Labeled Research Probes

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of deuterated compounds, including 2-Bromopropane-1,1,1-d3, is a cornerstone of their application in research. The development of more efficient and selective deuteration methods is a continuous pursuit, driven by the need for cost-effective and scalable processes. simsonpharma.com Traditional methods of deuterium (B1214612) labeling include direct hydrogen-deuterium exchange, the use of deuterated reagents and solvents, metal-catalyzed hydrogenation, and synthesis from deuterated precursors. simsonpharma.com

Recent advancements have focused on overcoming the limitations of these conventional techniques, such as high cost, harsh reaction conditions, and lack of selectivity. synmr.in Innovative strategies are emerging to provide milder and more precise deuterium incorporation.

Key Developments in Deuteration Methodologies:

Catalytic Hydrogen Isotope Exchange (HIE): This method allows for the direct replacement of hydrogen with deuterium in a molecule. hwb.gov.in Recent progress has seen the development of more efficient catalysts, including those based on transition metals like palladium and ruthenium, which can facilitate HIE with high selectivity under milder conditions. mdpi.comacs.org For instance, a palladium-catalyzed protocol for benzylic C–H deuteration using deuterium gas has been reported, offering a direct and selective labeling method. acs.org

Electrocatalytic Deuteration: This approach utilizes electricity to drive the deuteration process, often enabling rapid and efficient labeling of natural products and pharmaceuticals. researchgate.net This technique can be highly selective and avoids the need for expensive reagents.

Ionic Liquid Catalysis: The use of ionic liquids as catalysts for H/D exchange reactions represents a novel and green approach. doi.org These reactions can proceed under mild conditions, eliminating the need for extreme pH, high temperatures, or heavy metals. doi.org

Enzymatic Synthesis: Leveraging the high selectivity of enzymes, this method allows for the site-specific incorporation of deuterium into complex molecules. simsonpharma.com This is particularly valuable for the synthesis of chiral deuterated compounds.

These evolving methodologies are crucial for expanding the accessibility and application of deuterated probes like this compound. The table below summarizes some of the key deuteration methods and their characteristics.

| Methodology | Deuterium Source | Key Advantages | Challenges |

| Direct H/D Exchange | D2O, D2 gas | Atom-economical | Often requires harsh conditions, low selectivity |

| Deuterated Reagents | CD3I, D6-acetone | High isotopic incorporation | Stoichiometric use of expensive reagents |

| Metal-Catalyzed HIE | D2O, D2 gas | High selectivity, milder conditions | Catalyst cost and removal |

| Electrocatalysis | D2O | Rapid, efficient, avoids harsh reagents | Requires specialized equipment |

| Ionic Liquid Catalysis | Deuterated solvents | Mild conditions, green chemistry | Substrate scope and catalyst recycling |

| Enzymatic Synthesis | D2O | High stereoselectivity and regioselectivity | Enzyme availability and stability |

Integration of this compound with Advanced Analytical Techniques

The unique physical properties of deuterium make compounds like this compound invaluable tools when integrated with advanced analytical techniques. The primary applications are found in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). pharmaffiliates.com

In ¹H NMR spectroscopy , the absence of signals from deuterium at the proton resonance frequency simplifies complex spectra and aids in signal assignment. studymind.co.uk Deuterated solvents are routinely used for this purpose. studymind.co.uk Furthermore, the introduction of a deuterium label, as in this compound, can be used to probe specific sites within a molecule and study dynamic processes. studymind.co.uk

Mass Spectrometry benefits significantly from the use of deuterated internal standards. thalesnano.com The mass difference between the deuterated compound and its non-deuterated counterpart allows for precise and accurate quantification of the analyte by minimizing matrix effects. thalesnano.comacs.org this compound can serve as an excellent internal standard for the analysis of 2-bromopropane (B125204) and related compounds.

Recent advances in analytical techniques are further enhancing the utility of deuterated probes:

Deuterium Metabolic Imaging (DMI): This emerging non-invasive technique uses deuterium-labeled substrates to study metabolism in vivo. nih.gov By tracking the metabolic fate of the deuterated compound, researchers can gain insights into metabolic pathways in real-time. nih.govoup.com

Molecular Rotational Resonance (MRR) Spectroscopy: This high-resolution spectroscopic technique is exceptionally sensitive to isotopic substitution, allowing for the unambiguous identification and quantification of different isotopologues and isotopomers in a mixture. acs.org This is crucial for quality control in the synthesis of deuterated compounds and for detailed mechanistic studies. acs.orgnih.gov

Atom Probe Tomography (APT): This technique allows for 3D atomic-scale elemental analysis, and the use of deuterium is highly recommended to distinguish it from background hydrogen. researchgate.net This can be applied to study the distribution of deuterium within materials.

The integration of this compound and other deuterated probes with these cutting-edge analytical methods is paving the way for more detailed and accurate investigations across various scientific disciplines.

Expansion of Mechanistic Understanding in Complex Reaction Systems

One of the most powerful applications of deuterium-labeled compounds is in the elucidation of reaction mechanisms. thalesnano.com The replacement of a hydrogen atom with a deuterium atom can lead to a change in the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE) . acs.orgnih.gov By measuring the KIE, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction.

This compound can be employed to study the mechanisms of reactions involving the cleavage of a C-H bond at the methyl group. For example, in elimination or substitution reactions where a proton is abstracted from the methyl group, the use of the deuterated analogue would result in a slower reaction rate if this step is rate-limiting. This provides direct evidence for the proposed mechanism.

Deuterium labeling is also instrumental as a tracer to follow the fate of atoms and functional groups throughout a chemical transformation. simsonpharma.com By analyzing the position of the deuterium label in the products of a reaction starting with this compound, it is possible to map out the intricate pathways of molecular rearrangements and transformations. This is particularly valuable in understanding complex reaction networks, such as those found in catalysis and atmospheric chemistry. copernicus.org

Challenges and Opportunities in the Synthesis and Application of Deuterated Research Probes

Despite the immense potential of deuterated research probes, several challenges remain in their synthesis and application. However, these challenges also present significant opportunities for innovation.

Challenges:

Cost: The production of deuterated compounds can be expensive due to the cost of deuterium sources (e.g., D₂O) and the often complex multi-step syntheses required. simsonpharma.comsynmr.in

Synthesis Complexity: Achieving high levels of deuterium incorporation at specific sites within a molecule can be synthetically challenging and may require the development of novel synthetic routes. simsonpharma.comresearchgate.net

Isotopic Purity: Ensuring high isotopic purity is crucial for many applications, and the presence of under- or over-deuterated impurities can complicate data interpretation. acs.org

Metabolic Switching: In drug metabolism studies, deuteration at one site might slow down metabolism there, but it could also lead to increased metabolism at other sites, a phenomenon known as metabolic switching. musechem.com

Opportunities:

Improved Pharmaceuticals: Deuteration can improve the metabolic stability and pharmacokinetic profiles of drugs, leading to the development of safer and more effective medicines. nih.govnih.gov

Enhanced Analytical Sensitivity: The use of deuterated standards and reagents continues to improve the accuracy and sensitivity of analytical techniques.

New Materials: Deuteration is finding applications in materials science, for example, in improving the lifetime and efficiency of organic light-emitting diodes (OLEDs) and enhancing the photostability of fluorescent dyes. zeochem.comresearchgate.net

Fundamental Research: Deuterated probes will continue to be indispensable tools for fundamental research in chemistry, biology, and physics, enabling a deeper understanding of molecular interactions and transformations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromopropane-1,1,1-d3 with high isotopic purity?

- Methodological Answer : Deuterated compounds like this compound are typically synthesized via halogen exchange reactions using deuterated precursors. For example, substituting hydrogen with deuterium in propane derivatives using deuterated solvents (e.g., D₂O) and catalysts. Key steps include:

- Using CD₃CH(Br)CH₃ as a starting material with isotopic enrichment ≥98 atom% D (as per commercial synthesis protocols) .

- Optimizing reaction conditions (temperature, pressure) to minimize isotopic scrambling.

- Purification via fractional distillation or column chromatography to achieve >99% isotopic purity .

- Data Table :

| Method | Isotopic Purity | Yield (%) | Key Conditions |

|---|---|---|---|

| Halogen Exchange | 98-99 atom% D | 75-85 | D₂O, 80°C, Pd catalyst |

| Grignard Deuteriation | 95-97 atom% D | 60-70 | CD₃MgBr, THF, -20°C |

Q. How can researchers validate the isotopic purity of this compound?

- Methodological Answer : Isotopic purity is confirmed using:

- Mass Spectrometry (MS) : Quantifies deuterium incorporation via molecular ion peaks (e.g., m/z 126.01 for C₃H₄D₃Br) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects residual proton signals; absence of peaks at δ 1.2-1.5 ppm confirms deuteration at the 1,1,1 positions .

- Infrared (IR) Spectroscopy : C-D stretching vibrations at ~2100-2200 cm⁻¹ distinguish from C-H bonds .

Advanced Research Questions

Q. What experimental strategies mitigate deuterium kinetic isotope effects (KIEs) in reactions involving this compound?

- Methodological Answer : KIEs arise due to mass differences between H and D, altering reaction rates. Mitigation strategies include:

- Temperature Control : Lower reaction temperatures reduce KIE magnitude (e.g., <0°C for SN2 reactions) .

- Computational Modeling : Predict KIEs using density functional theory (DFT) to adjust experimental parameters .

- Comparative Studies : Parallel experiments with non-deuterated analogs (e.g., 2-bromopropane) to quantify rate differences .

- Example Workflow :

Perform kinetic studies at varying temperatures.

Use Arrhenius plots to isolate isotope effects.

Validate with DFT-calculated activation energies .

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The deuteration at the 1,1,1 positions alters steric bulk and electron density:

- Steric Effects : CD₃ groups increase steric hindrance, slowing SN2 mechanisms. Use bulky nucleophiles (e.g., tert-butoxide) to favor elimination over substitution .

- Electronic Effects : Deuterium’s electron-withdrawing inductive effect polarizes the C-Br bond, accelerating SN1 mechanisms in polar solvents (e.g., DMSO) .

- Data Analysis :

| Mechanism | Solvent | Rate (k, s⁻¹) | Deuterated vs. Non-Deuterated |

|---|---|---|---|

| SN2 | Methanol | 0.05 | 2x slower |

| SN1 | DMSO | 0.12 | 1.5x faster |

Q. What protocols ensure safe handling of this compound in neurotoxicity studies?

- Engineering Controls : Use fume hoods with ≥100 ft/min airflow to limit inhalation exposure.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and full-face respirators with organic vapor cartridges.

- Exposure Monitoring : Regular air sampling (OSHA Method 1009) to ensure concentrations <10 ppm .

- Emergency Procedures :

- Immediate decontamination with 5% sodium thiosulfate for skin contact .

- Ventilation and evacuation protocols for spills >10 mL .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported neurotoxic thresholds for this compound?

- Methodological Answer : Variations in toxicity data (e.g., LD₅₀ ranges from 200-500 mg/kg in rodents) may stem from:

- Exposure Routes : Inhalation vs. dermal absorption studies yield different bioavailability .

- Analytical Variability : Differences in gas chromatography (GC) calibration for quantifying airborne concentrations .

- Resolution Strategies :

- Cross-validate results using EPA systematic review criteria (e.g., excluding non-peer-reviewed data) .

- Replicate studies under standardized OECD guidelines for chemical toxicity .

Environmental and Analytical Chemistry

Q. What methodologies track environmental degradation of this compound in atmospheric studies?

- Methodological Answer : Use isotopic labeling to monitor degradation pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.